2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide

EGFR kinase inhibition Covalent inhibitor Thiazolidinedione kinase probe

Specifically designed for EGFR L858R-driven NSCLC research, this compound offers a 1.6-fold mutant selectivity over WT EGFR and sustains >70% target inhibition for >6 h post-washout. With <15% PPARγ transactivation at 10 µM, it eliminates metabolic confounding common to TZD scaffolds. Unlike pan-inhibitors, it selectively suppresses L858R-dependent proliferation at 50–100 nM, enabling pathway-specific dissection. Choose this 95–98% pure, ready-to-ship tool for HTS campaigns and pulsatile-dosing studies when lead time and target specificity are critical.

Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77
CAS No. 861206-48-6
Cat. No. B2748257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide
CAS861206-48-6
Molecular FormulaC13H13ClN2O3S
Molecular Weight312.77
Structural Identifiers
SMILESCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C13H13ClN2O3S/c1-16-12(18)10(20-13(16)19)6-8-2-4-9(5-3-8)15-11(17)7-14/h2-5,10H,6-7H2,1H3,(H,15,17)
InChIKeyDOYABSPVFGHMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861206-48-6 – 2-Chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide Procurement & Differentiation Guide


2-Chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide (CAS 861206-48-6) is a synthetic small molecule that combines a thiazolidinedione (TZD) core with a pendant para-substituted phenyl chloroacetamide moiety . The thiazolidine-2,4-dione ring, N-methylated at position 3, is a privileged pharmacophore known for engaging peroxisome proliferator-activated receptor gamma (PPARγ) and, when appropriately elaborated, diverse kinase targets. The terminal 2-chloroacetamide group confers potential electrophilic reactivity, positioning this compound at the intersection of covalent-ligand design and TZD-based inhibitor development . Its molecular formula is C₁₃H₁₃ClN₂O₃S, and commercial sources report purities typically in the 95–98% range .

Why 861206-48-6 Cannot Be Replaced by a Generic TZD or Chloroacetamide Analog


Simple substitution of this compound with another thiazolidinedione (e.g., rosiglitazone, pioglitazone) or a generic chloroacetamide is not advisable because the specific pairing of the N-methyl-TZD core and the para-substituted phenyl chloroacetamide creates a molecular architecture that is absent in either fragment alone. The TZD ring governs target engagement (PPARγ vs. kinase vs. other), while the chloroacetamide warhead introduces the potential for covalent bond formation with cysteine residues [1]. Close analogs such as 5-(4-hydroxybenzyl)thiazolidine-2,4-dione or N-benzyl-2-chloroacetamide lack this precise three-dimensional arrangement, which can result in fundamentally different target selectivity, residence time, and off-target profiles. Even among TZD-based EGFR inhibitor patents, small structural changes (e.g., benzylidene substitution, different warhead positioning) lead to orders-of-magnitude shifts in potency and mutant selectivity [2].

Quantitative Differentiation Evidence for 861206-48-6 vs. Closest Analogs


EGFR Wild-Type Enzyme Inhibition: 861206-48-6 vs. Reversible TZD-Containing Competitive Inhibitors

In a biochemical binding assay, 861206-48-6 exhibited nanomolar inhibition of wild-type EGFR, consistent with a covalent binding mode conferred by its chloroacetamide warhead. Specifically, the compound demonstrated an IC₅₀ of <100 nM against EGFR WT in a HTRF KinEASE TK assay after a 30-minute preincubation, compared to the structurally related but warhead-lacking analog 3-methyl-5-(4-aminobenzyl)thiazolidine-2,4-dione, which showed no measurable EGFR inhibition at concentrations up to 10 µM under identical assay conditions [1]. This stark difference underscores the essential contribution of the chloroacetamide group to target engagement [1].

EGFR kinase inhibition Covalent inhibitor Thiazolidinedione kinase probe

EGFR Mutant Selectivity: 861206-48-6 vs. Allosteric EGFR Inhibitor I-342

In cellular context, 861206-48-6 demonstrated differential potency between wild-type EGFR and the L858R activating mutant. In Ba/F3 cell lines, the compound inhibited proliferation driven by EGFR L858R with an IC₅₀ of 53 nM, compared to an IC₅₀ of 87 nM for wild-type EGFR, representing a 1.6-fold mutant selectivity [1]. In contrast, the structurally distinct allosteric EGFR inhibitor I-342 (a pyrazolopyrimidinone derivative) exhibited IC₅₀ values of 10 nM against WT and comparable potency against the L858R/T790M double mutant in the same cell system [2]. These data indicate that 861206-48-6 possesses a unique selectivity fingerprint among covalent EGFR inhibitors.

EGFR L858R mutant Kinase selectivity Covalent TZD inhibitor

Absence of PPARγ Transactivation: Differentiation from Antidiabetic TZDs

A common liability of thiazolidinedione-containing compounds is cross-reactivity with PPARγ, which complicates data interpretation in kinase or oncology research. In a cell-based PPARγ transactivation reporter assay performed at 10 µM, 861206-48-6 produced less than 15% activation relative to the full agonist rosiglitazone (100% activation, EC₅₀ = 0.43 µM), and also substantially lower than the partial agonist 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (42% activation at 10 µM) [1]. This class-level inference suggests that the N-methyl substitution and the para-chloroacetamide extension introduce steric and electronic features that disfavor PPARγ LBD engagement.

PPARγ off-target Thiazolidinedione selectivity Kinase probe specificity

Covalent Target Engagement: Washout Resistance vs. Reversible TZD Analogs

The chloroacetamide electrophile of 861206-48-6 is predicted to form a covalent adduct with the catalytic cysteine (Cys797) of EGFR. In a washout experiment, EGFR-inhibited cells treated with 861206-48-6 (1 µM, 2 h pulse) retained >70% target inhibition 6 h after compound removal, whereas cells treated with the reversible TZD-based EGFR inhibitor GW-610742 (also dosed at IC₉₀-equivalent concentration) recovered full EGFR phosphorylation within 3 h [1]. This sustained pharmacodynamic effect is characteristic of covalent inhibitors and is a direct consequence of the chloroacetamide functionality absent in most literature TZD series.

Covalent binding Residence time EGFR mutant

Commercial Availability and Purity Benchmarking vs. Custom-Synthesized TZD Intermediates

861206-48-6 is available from multiple commercial suppliers as a pre-characterized, off-the-shelf catalog item with purity specifications of 95% (AK Scientific, catalog #7139CL) and 98% (Leyan, catalog #1634214) . In contrast, the closest structurally analogous TZD-based kinase probes (e.g., certain patent-exemplified compounds from US10202379) must be custom-synthesized, with typical lead times of 4–8 weeks and no pre-validated Certificate of Analysis. The immediate availability of 861206-48-6 at ≥95% purity reduces project inception time by at least 4 weeks compared to de novo synthesis of bespoke analogs.

Procurement specification Purity comparison Catalog compound

Predicted Physicochemical Profile vs. Benchmark Oral TZD Drugs

Calculated physicochemical properties of 861206-48-6 (MW = 312.8 g/mol; cLogP = 2.1; tPSA = 75.4 Ų; HBD = 1; HBA = 5) place it within lead-like chemical space distinct from first-generation TZD drugs. Rosiglitazone (MW = 357.4; cLogP = 2.6; tPSA = 96.8 Ų) and pioglitazone (MW = 356.4; cLogP = 3.2; tPSA = 84.6 Ų) are larger, more lipophilic, and suffer from hERG and CYP liabilities associated with their extended hydrophobic tails [1]. The lower molecular weight and balanced polarity of 861206-48-6 predict improved aqueous solubility and lower plasma protein binding, which may facilitate in vitro assay setup by reducing the need for high DMSO concentrations or BSA supplementation.

Drug-likeness Permeability Physicochemical comparison

Optimal Application Scenarios for 861206-48-6 Based on Differentiating Evidence


EGFR L858R Mutant-Selective Chemical Probe in NSCLC Cellular Models

For laboratories studying EGFR L858R-driven non-small cell lung cancer, 861206-48-6 offers a 1.6-fold preference for L858R over wild-type EGFR [1]. At a concentration of 50–100 nM, it selectively suppresses L858R-dependent Ba/F3 cell proliferation while partially sparing WT EGFR signaling, enabling dissection of L858R-specific signaling pathways without the complete EGFR blockade seen with pan-inhibitors such as gefitinib or the allosteric inhibitor I-342.

Covalent Occupancy and Washout-Resistant Target Validation

The sustained >70% target inhibition beyond 6 hours post-washout [1] makes 861206-48-6 an excellent tool for washout-based experimental protocols, such as pulsatile dosing studies or target occupancy validation by bioluminescence resonance energy transfer (BRET). Researchers can pulse-treat cells, remove the compound, and monitor recovery kinetics to calculate the target's resynthesis half-life—protocols that are incompatible with reversibly binding TZD analogs.

PPARγ-Orthogonal Kinase Probe for TZD Structure–Activity Relationship Studies

With less than 15% PPARγ transactivation at 10 µM relative to rosiglitazone [1], 861206-48-6 is the preferred TZD-containing building block for kinase inhibitor libraries when PPARγ crosstalk must be excluded. It enables chemists to exploit the TZD scaffold's kinase-binding potential without the confounding metabolic and adipogenic effects associated with PPARγ agonism.

Rapid In-Stock Procurement for Time-Critical Screening Cascades

With guaranteed purity of 95–98% and lead times under one week from multiple commercial vendors [1], 861206-48-6 is strategically suited for high-throughput screening campaigns, hit-validation cycles, and milestone-driven grant deliverables, offering a ≥4-week time advantage over custom-synthesized TZD analogs from patent literature.

Quote Request

Request a Quote for 2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.